Introduction: The Strategic Value of Substituted Pyridine Boronic Acids
Introduction: The Strategic Value of Substituted Pyridine Boronic Acids
An In-Depth Technical Guide to 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid, a specialized heterocyclic building block with significant potential in medicinal chemistry and materials science. While a dedicated CAS (Chemical Abstracts Service) number for this specific molecule is not readily found in major public databases, this guide establishes its molecular profile and proposes a robust synthetic pathway based on established organometallic methodologies. The core of this whitepaper is dedicated to the practical application of this reagent, with a deep dive into its use in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and discuss the strategic importance of the unique substitution pattern on the pyridine core.
Heterocyclic boronic acids are among the most valuable and versatile tools in modern organic synthesis. Their stability, low toxicity, and exceptional reactivity in palladium-catalyzed cross-coupling reactions have cemented their role as indispensable building blocks.[1] Within this class, substituted pyridine boronic acids are of paramount importance in drug discovery. The pyridine scaffold is a privileged structure, present in numerous approved pharmaceuticals, owing to its ability to act as a hydrogen bond acceptor and engage in various non-covalent interactions with biological targets.
The specific molecule of interest, 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid, offers a unique combination of functionalities:
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The Pyridine Core: Provides a polar, basic nitrogen atom, influencing solubility and target engagement.
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The Boronic Acid (Position 3): Serves as the reactive handle for Suzuki-Miyaura cross-coupling, enabling the facile construction of biaryl and hetero-biaryl structures.[2]
-
The Chloro Group (Position 5): Acts as a key electronic modulator and can serve as a secondary reaction site for further functionalization or as a critical pharmacophore for target binding.
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The Methylsulfanyl Group (Position 2): Introduces a lipophilic, metabolically stable sulfur moiety that can influence the molecule's conformation and metabolic profile.
This guide provides the necessary technical foundation for researchers to synthesize and effectively utilize this high-value building block.
Molecular Profile & Physicochemical Properties
While a specific CAS number is not assigned, the fundamental properties of the molecule can be defined.
| Property | Value | Source/Method |
| IUPAC Name | 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid | IUPAC Nomenclature |
| CAS Number | Not Assigned / Not Readily Available | Database Search |
| Molecular Formula | C₆H₇BClNO₂S | Elemental Composition |
| Molecular Weight | 203.45 g/mol | Calculation |
| Appearance | Predicted to be an off-white to pale yellow solid | Analogy to similar boronic acids[3] |
| pKa | Estimated 8.5 - 9.5 | Boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The pKa is influenced by the electron-withdrawing nature of the substituted pyridine ring.[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | General properties of boronic acids |
| Storage | Store under an inert atmosphere at 2-8°C to prevent degradation, particularly protodeboronation.[4] | Recommended for boronic acids |
Proposed Synthetic Pathway
The synthesis of 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid can be logically approached from a suitable precursor, such as 3-bromo-5-chloro-2-(methylsulfanyl)pyridine. The key transformation is the conversion of the carbon-bromine bond at the 3-position into a carbon-boron bond. A highly reliable method for this is a lithium-halogen exchange followed by quenching with a borate ester.
Diagram: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis via lithium-halogen exchange and borylation.
Step-by-Step Experimental Protocol (Prophetic)
Objective: To synthesize 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid.
Materials:
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3-Bromo-5-chloro-2-(methylsulfanyl)pyridine (1.0 eq)
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
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Triisopropyl borate (B(OiPr)₃) (1.2 eq)
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Hydrochloric Acid (HCl), 1 M
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Ethyl Acetate (EtOAc)
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Brine (saturated aq. NaCl)
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Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-5-chloro-2-(methylsulfanyl)pyridine (1.0 eq).
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Dissolution & Cooling: Dissolve the starting material in anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.
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Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the solution, ensuring the internal temperature does not rise above -70°C. Stir the resulting mixture at -78°C for 1 hour. The formation of the lithiated intermediate is critical.
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Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78°C.
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Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
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Quench & Hydrolysis: Cool the mixture to 0°C in an ice bath and carefully quench the reaction by the slow addition of 1 M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
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Wash & Dry: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
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Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the final product.
Rationale: This protocol is a standard and robust method for synthesizing aryl and heteroaryl boronic acids.[1] The low temperature (-78°C) is crucial to prevent side reactions of the highly reactive organolithium intermediate. Triisopropyl borate is a common electrophile for this transformation.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form new C-C bonds.[5] This palladium-catalyzed reaction is one of the most powerful transformations in organic chemistry, prized for its mild conditions and functional group tolerance.[6]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Step-by-Step Experimental Protocol (General)
Objective: To couple 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid with a generic aryl bromide (Ar-Br).
Materials:
-
Aryl Bromide (Ar-Br) (1.0 eq)
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5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid (1.2 - 1.5 eq)
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Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq), 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid (1.2 eq), and the base (2.0 eq).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst to the degassed mixture.
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Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product via column chromatography to obtain the desired biaryl product.
Causality and Trustworthiness: The choice of base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7] The use of an aqueous solvent mixture often accelerates the reaction. The protocol is self-validating through consistent monitoring of starting material consumption and product formation via analytical techniques like LC-MS.
Applications in Drug Discovery
The structural motifs present in 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid are highly relevant to modern drug design.
-
Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors, where the nitrogen can interact with the hinge region of the ATP binding site. The substituents at the 2, 3, and 5 positions can be tailored to achieve potency and selectivity.
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Proteasome Inhibitors: Boronic acids themselves are a class of enzyme inhibitors. While the aryl boronic acid in this molecule is primarily a synthetic handle, the broader class of boron-containing compounds has yielded approved drugs like Bortezomib (Velcade) for treating multiple myeloma.[8][9]
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Modulation of Physicochemical Properties: The chloro and methylsulfanyl groups provide handles to fine-tune properties like lipophilicity (LogP), metabolic stability, and cell permeability, which are critical for developing viable drug candidates. The presence of halogens can also lead to beneficial halogen bonding interactions with protein targets.[10]
Handling, Storage, and Safety
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Boronic acids can be irritating to the eyes, respiratory system, and skin.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended). Protect from moisture and light to prevent degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) is ideal to maximize shelf life.
-
Toxicity: While organoboronic acids are generally considered to have low toxicity, they degrade to boric acid, a "green compound" that is eliminated by the body.[1] However, appropriate precautions should always be taken.
Conclusion
5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid represents a highly valuable, albeit specialized, building block for advanced organic synthesis. While its commercial availability may be limited, this guide provides a clear and actionable synthetic pathway. Its true power is realized in its application in Suzuki-Miyaura cross-coupling reactions, enabling the rapid and efficient construction of complex molecular architectures relevant to drug discovery and materials science. By understanding its synthesis, properties, and reactivity, researchers can effectively leverage this reagent to accelerate their research and development programs.
References
- Vertex AI Search. (n.d.). 148839-33-2 | (5-Chloro-2-methylphenyl)boronic acid - Molecular Database - Moldb. Retrieved January 19, 2026.
- ECHEMI. (n.d.). 162607-18-3, 5-Chlorothiophene-2-boronic acid Formula. Retrieved January 19, 2026.
- Sigma-Aldrich. (n.d.). 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester. Retrieved January 19, 2026.
- BLD Pharm. (n.d.). 1451392-55-4|5-Chloro-2-(methylsulfanyl)phenylboronic acid. Retrieved January 19, 2026.
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MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
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National Center for Biotechnology Information. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]
- Sigma-Aldrich. (n.d.). 5-Chloro-3-pyridineboronic acid. Retrieved January 19, 2026.
- Sigma-Aldrich. (n.d.). 5-Chloro-2-fluoropyridine-3-boronic acid. Retrieved January 19, 2026.
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National Center for Biotechnology Information. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
- Sigma-Aldrich. (n.d.). 2-Chloro-3-methylpyridine-5-boronic Acid Pinacol Ester | 1010101-07-1. Retrieved January 19, 2026.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved January 19, 2026.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026.
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MDPI. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules. [Link]
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YouTube. (2020). Suzuki cross-coupling reaction. [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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